Elinzanetant was developed collaboratively by Bayer AG, GlaxoSmithKline, and NeRRe Therapeutics. The compound's IUPAC name reflects its complex structure and functional groups. It is categorized as a small molecule drug and is currently undergoing clinical trials to assess its efficacy and safety in humans .
The synthesis of Elinzanetant involves several steps that incorporate advanced organic chemistry techniques. The synthetic route typically includes:
The specific reaction conditions (temperature, solvent, catalysts) can vary depending on the specific synthetic pathway employed .
The molecular structure of Elinzanetant can be described by the following characteristics:
The three-dimensional conformation of Elinzanetant is crucial for its interaction with neurokinin receptors. The stereochemistry at various chiral centers also influences its pharmacodynamics .
Elinzanetant undergoes several chemical reactions that can modify its structure:
These reactions are typically facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Elinzanetant acts primarily as an antagonist at the neurokinin-3 receptor (NK3R). The mechanism involves:
This mechanism is particularly relevant in postmenopausal women where neurokinins play a significant role in regulating body temperature and other physiological responses .
Elinzanetant exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Elinzanetant's primary application lies in its potential use as a treatment for vasomotor symptoms associated with menopause. Clinical trials are ongoing to evaluate its effectiveness and safety profile in this context. Beyond menopause-related symptoms, research into other therapeutic areas may explore its utility in managing conditions influenced by neurokinins .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2